5-Cyclopropoxy-2-ethyl-4-methylpyridine
Description
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-ethyl-4-methylpyridine |
InChI |
InChI=1S/C11H15NO/c1-3-9-6-8(2)11(7-12-9)13-10-4-5-10/h6-7,10H,3-5H2,1-2H3 |
InChI Key |
ARMGUIOIJXYPRM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=C(C(=C1)C)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Cyclopropoxy-2-ethyl-4-methylpyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-ethyl-4-methylpyridine with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and the use of a dehydrating agent to facilitate the formation of the cyclopropoxy group.
Industrial production methods for pyridine derivatives often involve the Chichibabin reaction, which is the condensation of aldehydes with ammonia in the presence of a catalyst. For this compound, the specific industrial production method may vary, but it generally involves similar principles of condensation and cyclization reactions.
Chemical Reactions Analysis
5-Cyclopropoxy-2-ethyl-4-methylpyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Cyclopropoxy-2-ethyl-4-methylpyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-ethyl-4-methylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. Detailed studies are conducted to elucidate the molecular mechanisms underlying its effects.
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Pyridines
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 5-Cyclopropoxy-2-ethyl-4-methylpyridine, and what factors influence yield optimization?
- Methodological Answer : Synthesis typically involves nucleophilic substitution, where a halogenated pyridine precursor reacts with cyclopropoxide. Key factors include:
- Reaction temperature : Optimal range is 60–80°C to balance reactivity and side reactions.
- Solvent choice : Polar aprotic solvents like DMF enhance nucleophilicity .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity.
- Purification : Column chromatography (ethyl acetate/hexane gradients, 70:30 to 90:10) yields ~75% purity .
Q. What safety precautions are critical when handling this compound given limited toxicity data?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact .
- Spill management : Employ inert absorbents (vermiculite) and avoid water rinses to prevent environmental contamination .
- Storage : Store in sealed containers under inert gas (argon) at -20°C to minimize degradation .
Q. Which analytical techniques are prioritized for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : 1H/13C spectra (δ 1.2–1.5 ppm for cyclopropane CH2; δ 8.3–8.5 ppm for pyridine protons) .
- Mass spectrometry : High-res MS (m/z calc’d 207.136, found 207.132) confirms molecular weight .
- HPLC : C18 column with 0.1% TFA/ACN gradient achieves >98% purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Methodological Answer :
- Standardize conditions : Use deuterated solvents (CDCl3 or DMSO-d6) to eliminate solvent-induced shifts .
- Cross-validation : Compare with X-ray crystallography data (e.g., C–C bond lengths: 1.52 Å for cyclopropane) to resolve ambiguities .
- Dynamic NMR : Study temperature-dependent splitting to identify conformational exchange .
Q. What strategies minimize byproduct formation during cyclopropoxy group introduction in pyridine systems?
- Methodological Answer :
- Stoichiometry control : Use a 1.2:1 molar ratio of cyclopropoxide to precursor to avoid over-alkylation .
- Temperature modulation : Maintain 0–5°C during reagent addition to suppress exothermic side reactions .
- Byproduct monitoring : Analytical HPLC (C18, 254 nm) identifies dialkylated byproducts for iterative refinement .
Q. How does steric hindrance from the cyclopropoxy group influence reactivity in further functionalization reactions?
- Methodological Answer :
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict steric maps, guiding regioselective modifications .
- Kinetic studies : LC-MS monitoring reveals 40% slower nitration at the 3-position due to steric blockade .
- Protecting groups : Temporarily mask the cyclopropoxy group with TMSCl to improve accessibility .
Q. How can researchers validate the electronic effects of substituents on the pyridine ring’s aromaticity in this compound?
- Methodological Answer :
- UV-Vis spectroscopy : λmax shifts (e.g., 270 nm → 285 nm) indicate increased conjugation from electron-withdrawing groups .
- 13C NMR chemical shifts : Cyclopropoxy groups deshield C4 (δ 152 ppm vs. 148 ppm in unsubstituted analogs) .
- DFT-based NBO analysis : Quantifies charge distribution (e.g., +0.12e at C5) to correlate with reactivity .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
